molecular formula C17H17NO3 B1454942 3-Carboxymethyl-3'-(dimethylaminocarbonyl)biphenyl CAS No. 1375068-92-0

3-Carboxymethyl-3'-(dimethylaminocarbonyl)biphenyl

Cat. No.: B1454942
CAS No.: 1375068-92-0
M. Wt: 283.32 g/mol
InChI Key: DOMOSSVLTMAYES-UHFFFAOYSA-N
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Description

3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.33 g/mol It is characterized by the presence of a carboxymethyl group and a dimethylaminocarbonyl group attached to a biphenyl structure

Preparation Methods

The synthesis of 3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the carboxymethyl and dimethylaminocarbonyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl involves its interaction with specific molecular targets and pathways. The carboxymethyl and dimethylaminocarbonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[3-[3-(dimethylcarbamoyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18(2)17(21)15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(19)20/h3-9,11H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMOSSVLTMAYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742984
Record name [3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-92-0
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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